

Dibenzyl dicarbonate CAS number 31139-36-3 properties

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Compound of Interest

Compound Name: *Dibenzyl dicarbonate*

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An In-depth Technical Guide to **Dibenzyl Dicarbonate** (CAS: 31139-36-3)

Abstract

Dibenzyl dicarbonate (CAS: 31139-36-3), also known as dibenzyl pyrocarbonate or Z_2O , is a pivotal reagent in organic synthesis, primarily utilized for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group for amines. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methods, safety and handling protocols, and detailed applications. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a technical understanding of this versatile compound. The document includes detailed experimental procedures and visual workflows to facilitate its practical application in a laboratory setting.

Physicochemical and Spectroscopic Properties

Dibenzyl dicarbonate is a solid at room temperature, soluble in common organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), but insoluble in water.^[1] It is sensitive to moisture and can decompose under acidic or basic conditions.^[1]

Table 1: Physicochemical Properties

Property	Value	References
CAS Number	31139-36-3	[2]
Molecular Formula	C ₁₆ H ₁₄ O ₅	[1][3]
Molecular Weight	286.28 g/mol	[1][4]
Appearance	White crystalline solid or off-white/light yellow solid to liquid	[1][3]
Melting Point	29–32 °C (lit.)	[2][5][6]
Boiling Point	388.65 °C (estimated)	[1][6]
Density	1.17 g/mL at 25 °C (lit.)	[1][2][5]
Flash Point	>110 °C (>230 °F)	[1][6]
Storage Temperature	–20°C	[2]
InChI Key	FHRRJZZGSJXPRQ-UHFFFAOYSA-N	[7]
Canonical SMILES	C1=CC=C(C=C1)COC(=O)OC(=O)OCC2=CC=CC=C2	[4]

Table 2: Spectroscopic and Identification Data

Identifier	Value	References
MDL Number	MFCD00043124	[5]
Beilstein/REAXYS	4324796	
PubChem CID	3649378	[3]
EINECS	629-545-8	[4]
Spectroscopic Data	¹ H NMR, ¹³ C NMR, FT-IR, Mass spectra are available in databases.	[1][7][8]

Safety and Handling

Dibenzyl dicarbonate is classified as an irritant, causing skin, eye, and respiratory irritation.[4]
[9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling the compound.[9] Work should be conducted in a well-ventilated area or outdoors.[9]

Table 3: Hazard and Safety Information

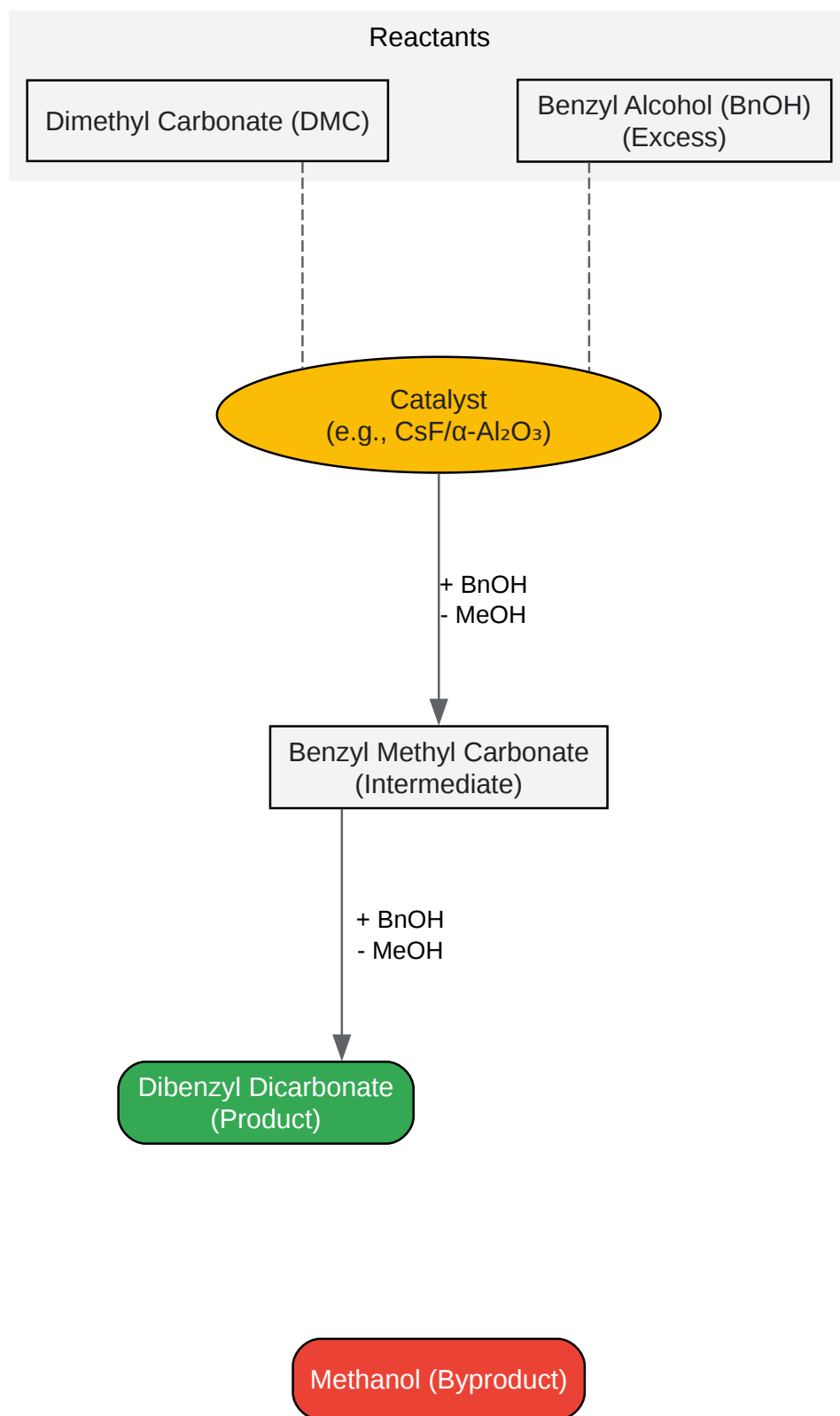
Category	Information	References
GHS Pictogram	Warning	[4][9]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[4][9]
Precautionary Statements	P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338	[4][9]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.	[9]
First Aid (Skin)	Wash with plenty of soap and water. Consult a physician.	[9]
First Aid (Inhalation)	Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.	[9]
Extinguishing Media	Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.	[9]
Storage Class	11 - Combustible Solids	

Synthesis of Dibenzyl Dicarbonate

Historically, methods for creating Cbz-protected derivatives involved the use of the highly toxic phosgene.^[1] **Dibenzyl dicarbonate** emerged in the 1980s as a safer, phosgene-free alternative.^[1] Modern synthesis protocols are designed to be efficient and environmentally friendly.

Transesterification of Dimethyl Carbonate (DMC)

A sustainable and widely used method for synthesizing **dibenzyl dicarbonate** is the transesterification of dimethyl carbonate (DMC) with benzyl alcohol.^{[1][10]} This process avoids toxic reagents and can be performed with high efficiency using catalysts like Cesium Fluoride on alumina ($\text{CsF}/\alpha\text{-Al}_2\text{O}_3$) or specific ionic liquids.^{[1][10]} The reaction proceeds through a benzyl methyl carbonate intermediate.^[1]



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Caption: Synthesis of **Dibenzyl Dicarboxylate** via Transesterification.

Benzyl Halide Reaction

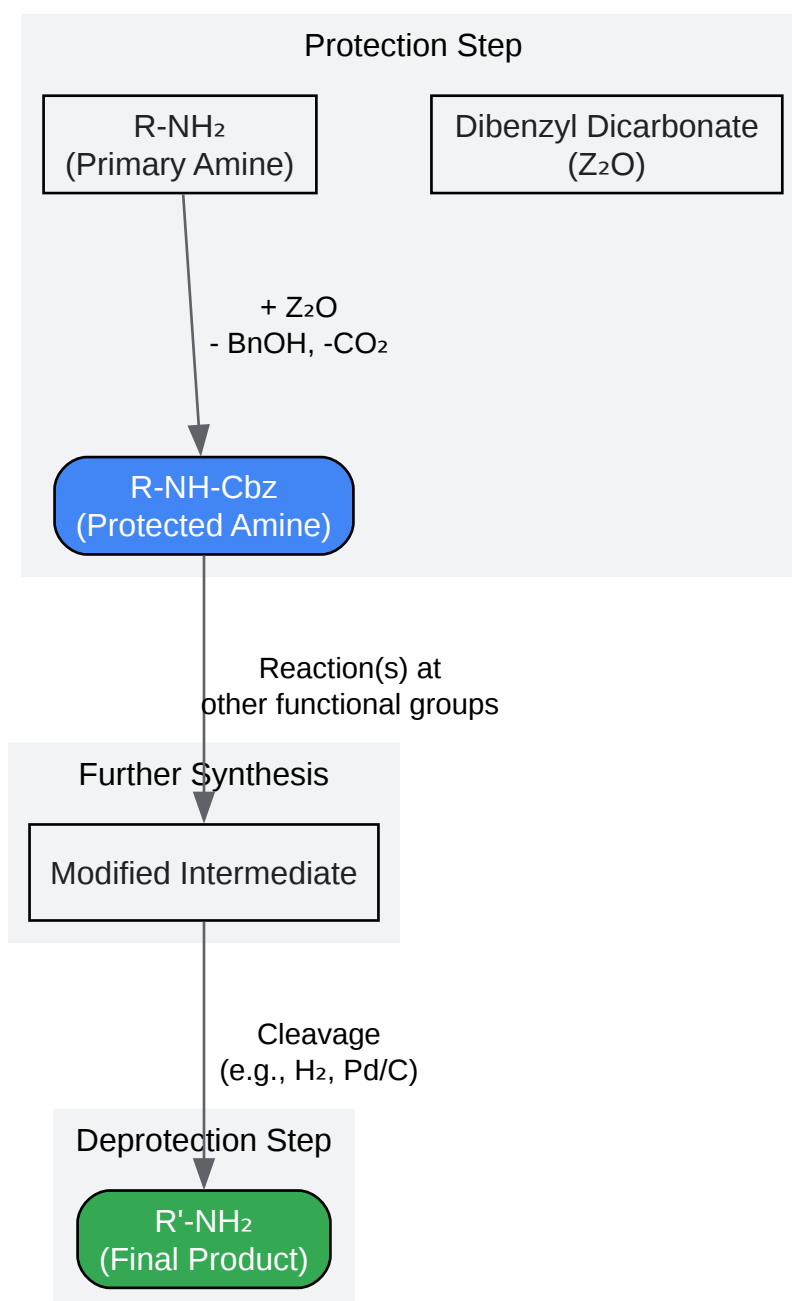
Another synthetic route involves the reaction of benzyl halides with a carbonate source, such as cesium carbonate (Cs_2CO_3), under mild conditions to yield dibenzyl carbonate.[\[1\]](#)[\[11\]](#)

Applications in Organic Synthesis

Dibenzyl dicarbonate is a cornerstone reagent for protecting amine functionalities, but it also finds use in protecting alcohols and in polymer chemistry.[\[1\]](#)[\[3\]](#)

Amine Protection

The primary application of **dibenzyl dicarbonate** is the introduction of the benzyloxycarbonyl (Cbz or Z) group to protect primary and secondary amines.[\[3\]](#) This is particularly crucial in multi-step syntheses like solid-phase peptide synthesis (SPPS), where the amine's nucleophilicity must be masked to allow for selective reactions at other sites.[\[1\]](#)[\[12\]](#) The resulting carbamate is stable under basic conditions but can be readily cleaved by catalytic hydrogenolysis or strong acids, offering strategic flexibility in complex synthetic pathways.[\[13\]](#)
[\[14\]](#)



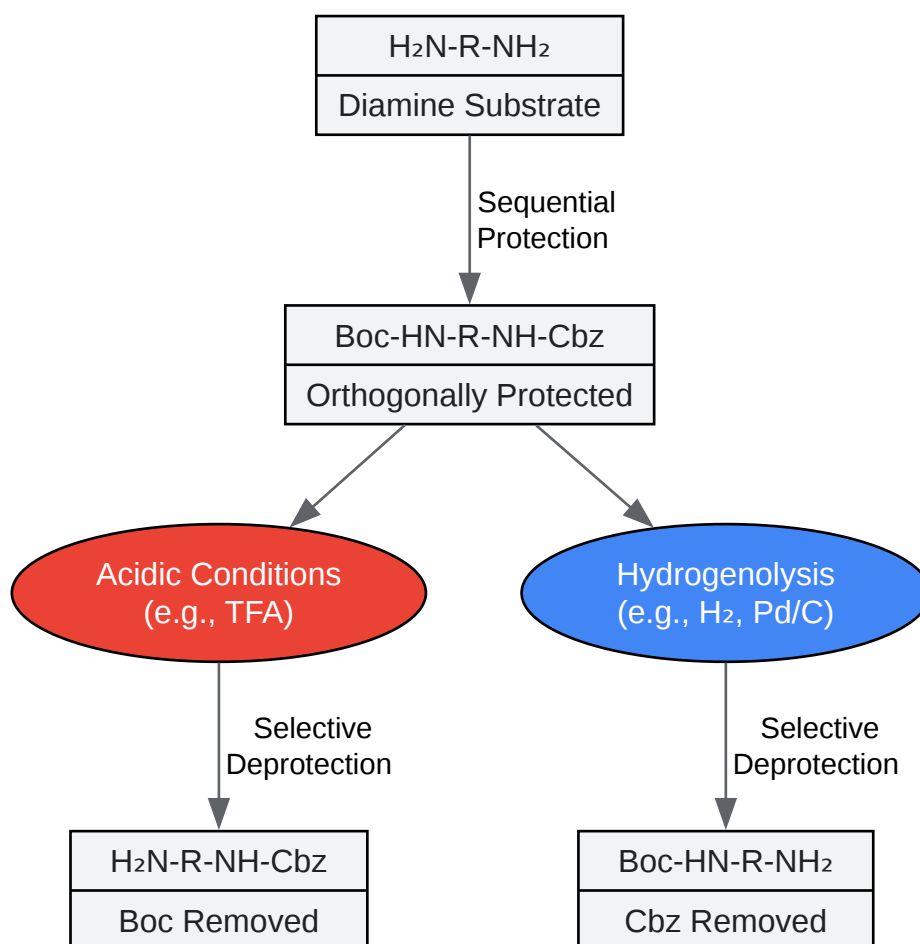
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Caption: General Workflow for Amine Protection and Deprotection.

Orthogonal Protection Strategy

The Cbz group's stability profile makes it an excellent component of an orthogonal protection strategy.^[14] For instance, in a molecule containing two amino groups, one can be protected

with an acid-labile group like tert-butoxycarbonyl (Boc), while the other is protected with the Cbz group.[14][15] This allows for the selective deprotection of one amine by changing the reaction conditions (acid for Boc, hydrogenolysis for Cbz), enabling sequential modifications at specific sites.[14]



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Caption: Orthogonal Protection Strategy: Cbz vs. Boc Groups.

Alcohol Protection

While less common than for amines, **dibenzyl dicarbonate** can also protect hydroxyl groups by forming benzyl carbonates.[1] Primary alcohols generally react more readily than secondary alcohols due to reduced steric hindrance, with typical protection yields ranging from 80-95%.[1]

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate and scale.

Protocol for N-Protection of Amino Acids

This procedure describes the formation of an N-Cbz protected amino acid using **dibenzyl dicarbonate** under Schotten-Baumann-like conditions.[\[12\]](#)

Materials:

- Amino Acid (1.0 eq)
- **Dibenzyl dicarbonate** (1.0 eq)
- 1 M Sodium Hydroxide (NaOH) solution
- Dioxane
- 0.5 M Sulfuric Acid (H₂SO₄) solution
- Ethyl acetate (EtOAc) or Methyl tert-butyl ether (MTBE)
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- **Dissolution:** Dissolve the amino acid (e.g., 50 mmol) in a mixture of 1 M NaOH (50 mL) and dioxane (50 mL).[\[12\]](#)
- **Addition of Reagent:** In a separate flask, dissolve **dibenzyl dicarbonate** (50 mmol) in dioxane (50 mL). Add this solution dropwise to the stirring amino acid solution at room temperature.[\[12\]](#)
- **Reaction:** Allow the mixture to stir at room temperature for 1 hour.[\[12\]](#)
- **Workup (Solvent Removal):** Remove the bulk of the dioxane under reduced pressure using a rotary evaporator.[\[12\]](#)

- Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2 using 0.5 M H₂SO₄.[\[12\]](#)
- Extraction: Extract the aqueous solution three times with EtOAc or MTBE.[\[12\]](#)
- Washing and Drying: Combine the organic extracts and wash them with water until the washings are sulfate-free. Dry the organic layer over anhydrous Na₂SO₄.[\[12\]](#)
- Isolation: Filter off the drying agent and remove the solvent under reduced pressure. The N-Cbz protected amino acid can then be purified by crystallization. Expected yields are typically in the range of 83-95%.[\[12\]](#)

General Protocol for Alcohol Protection

This protocol outlines the general steps for protecting a primary alcohol.

Materials:

- Alcohol substrate (1.0 eq)
- **Dibenzyl dicarbonate** (1.1-1.5 eq)
- Aprotic solvent (e.g., Dichloromethane, Acetonitrile)
- Base (e.g., Triethylamine, DMAP)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- Dissolution: Dissolve the alcohol substrate in the chosen aprotic solvent.
- Addition of Reagents: Add the base to the solution, followed by the portion-wise or dropwise addition of **dibenzyl dicarbonate**.

- Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically run at room temperature.
- Workup (Quenching): Quench the reaction by adding a saturated aqueous solution of NaHCO_3 .^[16]
- Extraction: Transfer the mixture to a separatory funnel. If using a water-miscible solvent, dilute with a water-immiscible solvent like EtOAc. Separate the organic layer.
- Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO_4 .^[16]
- Isolation: Filter the mixture and concentrate the filtrate under reduced pressure. The crude benzyl carbonate product can be purified via flash column chromatography if necessary.^[16]

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